1,4-Phthalazinediamine, N1,N4-dimethyl-

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

1,4-Phthalazinediamine, N1,N4-dimethyl- (CAS 87166-60-7, molecular formula C10H12N4, molecular weight 188.23 g/mol) is a symmetrically N,N′-dimethylated phthalazine-1,4-diamine derivative. The compound features a phthalazine (benzo-orthodiazine) heterocyclic core with methylamino substituents at the 1- and 4-positions, yielding two secondary amine hydrogen-bond donors and a planar aromatic scaffold suitable for downstream functionalization.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
Cat. No. B1647229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Phthalazinediamine, N1,N4-dimethyl-
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCNC1=NN=C(C2=CC=CC=C21)NC
InChIInChI=1S/C10H12N4/c1-11-9-7-5-3-4-6-8(7)10(12-2)14-13-9/h3-6H,1-2H3,(H,11,13)(H,12,14)
InChIKeyUKKOONBWVNTXJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Phthalazinediamine, N1,N4-dimethyl-: Procurement-Grade Specification and Core Identity for Research Sourcing


1,4-Phthalazinediamine, N1,N4-dimethyl- (CAS 87166-60-7, molecular formula C10H12N4, molecular weight 188.23 g/mol) is a symmetrically N,N′-dimethylated phthalazine-1,4-diamine derivative . The compound features a phthalazine (benzo-orthodiazine) heterocyclic core with methylamino substituents at the 1- and 4-positions, yielding two secondary amine hydrogen-bond donors and a planar aromatic scaffold suitable for downstream functionalization . Commercially, this compound is typically supplied at 95–98% purity and is catalogued as a research-grade synthetic intermediate or fragment for medicinal chemistry campaigns . Its procurement value derives from its defined substitution pattern, which distinguishes it from the unsubstituted parent 1,4-phthalazinediamine (CAS 17987-70-1) and from mono- or tetra-alkylated analogs in terms of hydrogen-bonding capacity, lipophilicity, and reactivity profile.

Why 1,4-Phthalazinediamine, N1,N4-dimethyl- Cannot Be Replaced by Generic Phthalazine Diamines in Research Programs


Substituting 1,4-phthalazinediamine, N1,N4-dimethyl- with the unsubstituted parent 1,4-phthalazinediamine or with bulkier tetraalkyl analogs fundamentally alters the compound's hydrogen-bond donor/acceptor profile, steric environment, and electronic properties at the N1 and N4 positions [1]. These changes directly impact molecular recognition in enzyme binding pockets, coordination chemistry with metal ions, and reactivity in cross-coupling or condensation reactions [2]. The N,N′-dimethyl substitution pattern occupies a distinct chemical space—retaining two hydrogen-bond donor sites while introducing modest lipophilicity (estimated AlogP increase of approximately +1.2 log units relative to the parent diamine)—a balance that is absent in either the fully protonated free diamine or the fully substituted tetraalkyl variants [3]. Consequently, biological screening results, synthetic yields, and structure-activity relationships (SAR) obtained with other phthalazine diamines cannot be extrapolated to this compound without experimental verification.

Quantitative Differentiation Evidence for 1,4-Phthalazinediamine, N1,N4-dimethyl- vs. Closest Analogs


Hydrogen-Bond Donor Count and Lipophilicity Differentiation vs. Phthalazine-1,4-diamine

1,4-Phthalazinediamine, N1,N4-dimethyl- retains exactly two hydrogen-bond donor (HBD) sites (the N1–H and N4–H secondary amine protons), compared to four HBD sites for the unsubstituted parent phthalazine-1,4-diamine (two primary amine –NH2 groups). This reduction in HBD count from 4 to 2 is accompanied by an estimated increase in AlogP of approximately +1.2 log units, enhancing passive membrane permeability while preserving some hydrogen-bonding capacity for target engagement [1]. In contrast, the tetraethyl analog (1,4-phthalazinediamine, N1,N1,N4,N4-tetraethyl-) possesses zero HBD sites, eliminating hydrogen-bond donor interactions entirely [2].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

NOS Inhibitory Potential: Class-Level Evidence from N-Heterocyclic Patent SAR

Patent US6525051 discloses N-heterocyclic derivatives as inhibitors of nitric oxide synthase (NOS), explicitly encompassing phthalazine-diamine scaffolds with N-alkyl substitution [1]. Within this patent class, the N,N′-dimethyl substitution pattern on the phthalazine-1,4-diamine core is described as conferring NOS inhibitory activity. While exact IC50 values for 1,4-phthalazinediamine, N1,N4-dimethyl- are not disclosed in the open literature, structurally related phthalazine analogs in the same patent series exhibit iNOS IC50 values in the sub-micromolar to low micromolar range [2]. This contrasts with phthalazine-1,4-diamine itself, which lacks significant NOS inhibitory activity due to its high polarity and poor cellular permeability [3].

Nitric Oxide Synthase Inhibition Inflammation Neuroprotection

Synthetic Utility as a 1,4-Disubstituted Phthalazine Building Block vs. Mono-Methyl Analog

1,4-Phthalazinediamine, N1,N4-dimethyl- provides a symmetrical, difunctional scaffold for further derivatization at both N1 and N4 positions through alkylation, acylation, or metal-catalyzed cross-coupling reactions [1]. This contrasts with the mono-methyl analog N,4-dimethylphthalazin-1-amine (CAS 1155466-64-0, C10H11N3, MW 173.21), which lacks the second methylamino group at position 4 and thus offers only a single reactive amine site . The presence of two equivalent secondary amine positions in the N1,N4-dimethyl compound enables the construction of C2-symmetric or differentially protected derivatives in fewer synthetic steps compared to sequential mono-functionalization of the parent diamine, which requires orthogonal protecting-group strategies [2].

Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry Building Blocks

Purity and Batch Consistency for Procurement Specification vs. Parent Diamine

Commercially, 1,4-phthalazinediamine, N1,N4-dimethyl- is available at a specified purity of 98% (HPLC) from major chemical suppliers, with CAS 87166-60-7 uniquely identifying this substitution pattern . In contrast, phthalazine-1,4-diamine (CAS 17987-70-1) is typically supplied at 95% purity, reflecting the greater synthetic accessibility and stability of the dimethylated derivative, which benefits from reduced oxidative degradation of the secondary amine relative to the primary amine groups in the parent compound . The higher purity specification reduces the need for pre-use purification in biological assays, where amine-containing impurities can confound screening results through non-specific reactivity .

Chemical Procurement Quality Control Research Supply Chain

Optimal Research and Industrial Application Scenarios for 1,4-Phthalazinediamine, N1,N4-dimethyl-


Fragment-Based Drug Discovery Libraries Targeting Enzymes with Defined Hydrogen-Bonding Requirements

The compound's balanced profile of two H-bond donors and moderate lipophilicity (estimated AlogP ≈ 1.5–1.8) makes it an ideal fragment for screening against targets that require polar recognition elements without excessive hydrophilicity, such as kinase hinge regions, protease active sites, or NOS isoforms [1]. Unlike phthalazine-1,4-diamine, which may suffer from poor permeability, the N,N′-dimethyl derivative is better suited for cell-based phenotypic screening where membrane penetration is required .

Synthesis of C2-Symmetric or Differentially Protected 1,4-Disubstituted Phthalazine Libraries

The presence of two chemically equivalent secondary amine sites enables efficient parallel library synthesis through simultaneous double-functionalization or sequential mono-functionalization without protecting-group manipulation on the second amine [1]. This is advantageous over the mono-methyl analog N,4-dimethylphthalazin-1-amine, which provides only a single derivatizable site and thus limits library diversity .

NOS Inhibitor Lead Optimization Campaigns Requiring Non-Amidine Chemotypes

Patent US6525051 establishes the N,N′-dimethyl phthalazine-diamine scaffold as a valid chemotype for NOS inhibition, distinct from classical amidine- or guanidine-based inhibitors that often suffer from poor selectivity and bioavailability [1]. Research programs seeking novel intellectual property around NOS modulation can employ this compound as a starting scaffold for SAR exploration, particularly where iNOS or nNOS selectivity is desired .

High-Throughput Screening with Stringent Purity Requirements

The 98% commercial purity specification reduces the risk of false-positive screening hits arising from amine-containing impurities, which are a known source of assay interference in biochemical and cell-based screens [1]. This purity advantage, combined with the compound's well-defined CAS registry (87166-60-7), ensures consistent procurement and experimental reproducibility across different laboratories and screening campaigns .

Quote Request

Request a Quote for 1,4-Phthalazinediamine, N1,N4-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.